molecular formula C8H11NO2 B14333676 5-(Aminomethyl)-2-(hydroxymethyl)phenol CAS No. 103521-30-8

5-(Aminomethyl)-2-(hydroxymethyl)phenol

Cat. No.: B14333676
CAS No.: 103521-30-8
M. Wt: 153.18 g/mol
InChI Key: RWQHTLXKXWZVIL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-(hydroxymethyl)phenol is an organic compound that features both an amino group and a hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)phenol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-2-carboxyphenol.

    Reduction: this compound.

    Substitution: 5-(Aminomethyl)-2-(hydroxymethyl)-4-nitrophenol or 5-(Aminomethyl)-2-(hydroxymethyl)-4-bromophenol.

Scientific Research Applications

5-(Aminomethyl)-2-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but different overall structure and reactivity.

    2-Aminophenol: Shares the amino and phenolic hydroxyl groups but lacks the hydroxymethyl group.

Properties

103521-30-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)-2-(hydroxymethyl)phenol

InChI

InChI=1S/C8H11NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,4-5,9H2

InChI Key

RWQHTLXKXWZVIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)CO

Origin of Product

United States

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